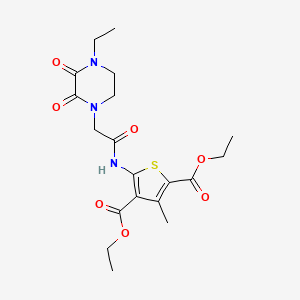

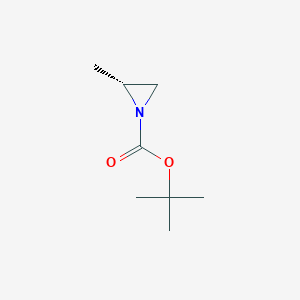

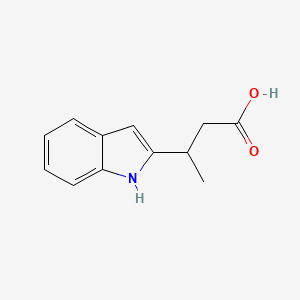

![molecular formula C7H6IN3O B2728243 3-Iodo-2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 2138056-97-8](/img/structure/B2728243.png)

3-Iodo-2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrazolo-pyridine derivatives, which are structurally similar to the compound , has been extensively studied . These methods are systematized according to the method to assemble the pyrazolopyridine system, and their advantages and drawbacks are considered .Chemical Reactions Analysis

The chemical reactions involving “3-Iodo-2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one” are not well-documented in the literature .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

A key aspect of research involving pyrazolo[1,5-a]pyrazin derivatives focuses on the synthesis and characterization of these compounds. For instance, studies have described synthetic routes for the preparation of pyrazine derivatives, highlighting methods like condensation reactions, methylation, and characterization through techniques such as NMR, EI+MS, and GC indices. This foundational work is crucial for understanding the chemical properties and potential applications of these compounds in further scientific studies (Schmarr et al., 2011).

Reactivity and Derivative Formation

Another area of interest is the exploration of the reactivity of these compounds, leading to the formation of diverse derivatives. Research has been conducted on the annulation and heterofunctionalization of pyrazolo[1,5-a]pyrazines, forming derivatives with fused triazole, tetrazole, or triazine rings. Such studies open avenues for the development of novel compounds with potential biological or material applications (Tsizorik et al., 2018).

Antimicrobial Activity

The antimicrobial properties of pyrazoline and pyrazole derivatives have been investigated, revealing that these compounds exhibit significant activity against various microorganisms. This suggests that pyrazolo[1,5-a]pyrazin derivatives could be valuable in the development of new antimicrobial agents, contributing to the fight against resistant bacterial strains (Hassan, 2013).

Fluorophore Development

An exciting application of pyrazolo[1,5-a]pyrimidine derivatives is in the creation of functional fluorophores. Through strategic synthesis routes, researchers have developed N-heteroaryl aldehydes that serve as intermediates for producing novel fluorophores. These compounds exhibit significant fluorescence, making them potential candidates for use in biological imaging and sensing technologies (Castillo et al., 2018).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The future directions for research on “3-Iodo-2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one” could include more comprehensive studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This would provide a more complete understanding of the compound and its potential applications .

Eigenschaften

IUPAC Name |

3-iodo-2-methyl-5H-pyrazolo[1,5-a]pyrazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6IN3O/c1-4-5(8)6-7(12)9-2-3-11(6)10-4/h2-3H,1H3,(H,9,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBDFWYFHIYRKHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C=CNC(=O)C2=C1I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6IN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

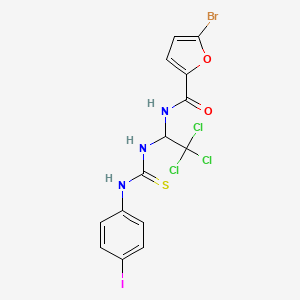

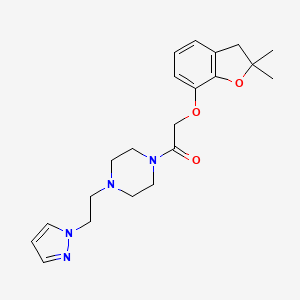

![1-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B2728161.png)

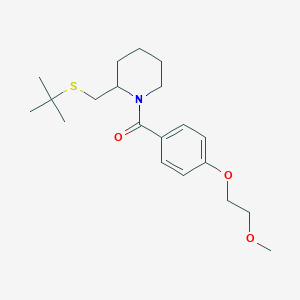

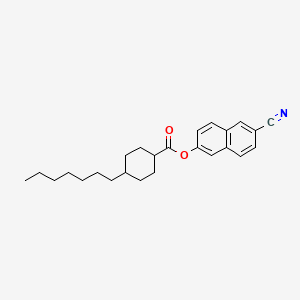

![N-(4-ethoxyphenyl)-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide](/img/structure/B2728165.png)

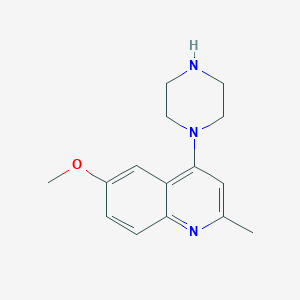

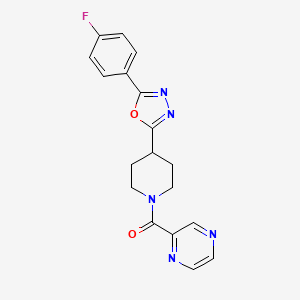

![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2728178.png)

![4-{2-[2-(4-fluorophenoxy)ethoxy]ethoxy}-1H-indole](/img/structure/B2728179.png)